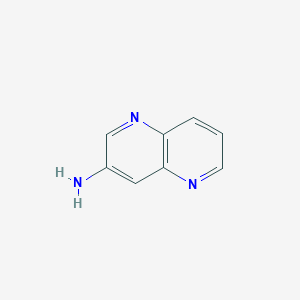

1,5-Naphthyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNIZGZNNIWTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343374 | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-77-5 | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Naphthyridin-3-amine: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1,5-Naphthyridin-3-amine (CAS No: 14756-77-5). This document is intended to serve as a core resource for professionals in chemical synthesis and drug discovery, offering detailed data, experimental protocols, and visualizations to support research and development activities involving this heterocyclic compound.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] As a member of this class, this compound represents a key building block for the synthesis of novel therapeutic agents. Its structural features, particularly the presence of a reactive amino group on the bicyclic aromatic core, make it a versatile precursor for generating libraries of compounds for biological screening. This guide consolidates the available physicochemical data and outlines a practical synthetic approach for its preparation and characterization.

Chemical Properties and Structure

This compound is a solid, light-yellow to brown compound at room temperature.[3] Its core structure consists of two fused pyridine rings with an amino substituent at the 3-position.

Physicochemical and Structural Data

The key identifying and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | [4][5]naphthyridin-3-ylamine | [6] |

| CAS Number | 14756-77-5 | [4] |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Light yellow to brown solid | [3] |

| Melting Point | 144-145 °C | [3] |

| Boiling Point | 329.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 3.08 ± 0.10 | [3] |

| SMILES String | Nc1cnc2cccnc2c1 | [4] |

| InChI | 1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | [4] |

| InChI Key | QTNIZGZNNIWTGC-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not abundantly detailed, a robust and logical pathway involves the nucleophilic aromatic substitution of a halogenated precursor. The following protocol is a representative method based on established reactivity for this class of compounds.[1]

Experimental Protocol: Synthesis via Amination

This protocol describes the synthesis of this compound from 3-bromo-1,5-naphthyridine.

Objective: To synthesize this compound.

Materials:

-

3-Bromo-1,5-naphthyridine

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (Cu₂O) (catalyst)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 3-bromo-1,5-naphthyridine (1.0 eq.), copper(I) oxide (0.1 eq.), and 1,4-dioxane.

-

Addition of Reagent: Add aqueous ammonia (10-20 eq.) to the vessel.

-

Reaction Conditions: Seal the vessel securely and heat the mixture to 140-160 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the vessel to room temperature. Filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: Synthetic workflow for this compound.

Characterization Protocols and Expected Spectral Features

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum: The spectrum should display signals corresponding to the aromatic protons on the naphthyridine core and the amine protons. Protons on the pyridine ring without the amine group will likely appear at lower field (downfield) compared to those on the amine-substituted ring. The NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.[7]

-

Expected ¹³C NMR Spectrum: The spectrum will show eight distinct carbon signals. The carbons attached to nitrogen atoms will be deshielded and appear at a lower field. The presence of the electron-donating amino group will shield the carbons at the ortho and para positions relative to the unsubstituted parent compound.

2. Infrared (IR) Spectroscopy

-

Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected IR Spectrum: As a primary aromatic amine, the spectrum is expected to show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹ (one for asymmetric and one for symmetric stretching).[8] A strong N-H bending vibration should be visible around 1650-1580 cm⁻¹.[8] The C-N stretching for an aromatic amine is typically observed between 1335-1250 cm⁻¹.[8] Aromatic C-H and C=C stretching bands will also be present.

3. Mass Spectrometry (MS)

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 146.07.[9] GC-MS analysis would show the molecular ion [M]⁺ at m/z 145.[10]

Reactivity and Applications in Drug Discovery

The 1,5-naphthyridine nucleus is a key pharmacophore in modern drug design. Derivatives have been investigated as inhibitors of critical biological targets.

-

Topoisomerase Inhibition: Many fused 1,5-naphthyridine derivatives have demonstrated activity as Topoisomerase I (Top1) inhibitors, which is a validated mechanism for anticancer agents.[11][12] These compounds can intercalate into DNA and stabilize the Top1-DNA cleavage complex, leading to double-strand breaks and apoptosis in cancer cells.

-

Kinase Inhibition: The scaffold has been utilized to develop potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.[13]

-

Antimalarial Activity: Certain 2,8-disubstituted-1,5-naphthyridines have shown dual-action antimalarial efficacy, inhibiting both Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation.[13]

The amino group at the 3-position of this compound provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by synthesizing amides, ureas, sulfonamides, or by using it as a nucleophile in coupling reactions to build more complex molecular architectures.

Caption: Logical diagram of Topoisomerase I inhibition.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-萘啶-3-胺 CAS#: 14756-77-5 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 10. 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,5-Naphthyridin-3-amine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for the preparation of 1,5-Naphthyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

Two primary strategies are considered: the Skraup reaction followed by nitration and reduction, and a pathway involving halogenation and subsequent nucleophilic aromatic substitution. This guide will focus on the latter, as it appears to be a more controlled and higher-yielding approach based on available literature.

Recommended Synthetic Pathway: Halogenation and Amination

The most robust and well-documented route for the synthesis of this compound from 3-aminopyridine proceeds via a three-step sequence:

-

Skraup Synthesis of 1,5-Naphthyridine: Formation of the core heterocyclic system.

-

Bromination of 1,5-Naphthyridine: Introduction of a halogen at the 3-position to act as a leaving group.

-

Amination of 3-Bromo-1,5-naphthyridine: Nucleophilic aromatic substitution to install the desired amino group.

This pathway is illustrated in the logical diagram below.

Spectroscopic Analysis of 1,5-Naphthyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,5-Naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and predicted Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside graphical representations of the analytical workflow and predicted fragmentation patterns to aid in structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound was found in the searched literature. The following chemical shifts are predicted based on the analysis of the parent 1,5-naphthyridine structure and known substituent effects of an amino group on aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-2 | ~8.8 | C-2 | ~148 |

| H-4 | ~7.9 | C-3 | ~135 (with NH₂) |

| H-6 | ~8.4 | C-4 | ~120 |

| H-7 | ~7.6 | C-4a | ~140 |

| H-8 | ~8.9 | C-5 | ~150 |

| NH₂ | ~5.5 (broad) | C-6 | ~125 |

| C-7 | ~136 | ||

| C-8 | ~145 | ||

| C-8a | ~130 |

Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on the characteristic frequencies for primary aromatic amines and naphthyridine ring vibrations.[1][2]

Table 2: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium - Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N/C=C Ring Stretch | 1650 - 1450 | Medium - Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Mass Spectrometry (MS)

The mass-to-charge ratios are predicted for various adducts of this compound (Molecular Formula: C₈H₇N₃, Monoisotopic Mass: 145.064 Da).

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 145.063 |

| [M+H]⁺ | 146.071 |

| [M+Na]⁺ | 168.053 |

| [M+K]⁺ | 184.027 |

| [M-H]⁻ | 144.057 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[3]

-

¹H NMR Acquisition: A standard proton NMR experiment is run, typically acquiring 16 to 64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a significantly larger number of scans is typically required.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS or the residual solvent peak. Integration of proton signals and analysis of spin-spin coupling patterns are performed to aid in structural assignment.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like methanol or acetonitrile, typically at a concentration of around 1 µg/mL.[3]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts. For fragmentation studies (MS/MS), the molecular ion of interest (e.g., m/z 146.071 for [M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments, which helps in confirming the elemental composition and elucidating the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Predicted Mass Spectral Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for the protonated molecular ion of this compound ([M+H]⁺) under collision-induced dissociation conditions. Aromatic amines often undergo characteristic losses of small neutral molecules.[4]

References

An In-depth Technical Guide to the Friedländer and Skraup Syntheses of 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by its derivatives.[1] This technical guide provides a comprehensive overview of two classical and enduring methods for the synthesis of the 1,5-naphthyridine core: the Friedländer annulation and the Skraup synthesis. This document details their core mechanisms, provides structured quantitative data, outlines experimental protocols, and presents visual diagrams of the reaction pathways.

The Friedländer Synthesis of 1,5-Naphthyridines

The Friedländer synthesis is a versatile and widely employed method for constructing quinoline and naphthyridine ring systems.[2] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acids or bases.[3] For the synthesis of 1,5-naphthyridines, a suitably substituted 3-aminopyridine, such as 3-amino-4-formylpyridine or 3-amino-4-acetylpyridine, serves as the key starting material.

Core Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis).

-

Base-Catalyzed Mechanism: In the presence of a base, the active methylene compound is deprotonated to form an enolate. This enolate then undergoes an aldol-type condensation with the carbonyl group of the 2-aminopyridine derivative. Subsequent intramolecular cyclization via attack of the amino group on the newly formed carbonyl or a related iminium intermediate, followed by dehydration, yields the aromatic 1,5-naphthyridine ring system.[4]

-

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction can initiate with the formation of a Schiff base between the amino group of the pyridine and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final product.[5]

Recent advancements have focused on developing more efficient and environmentally benign protocols, including the use of green solvents, ionic liquids, and microwave-assisted synthesis.[3]

Visualization of the Friedländer Synthesis Workflow

The following diagram illustrates a general experimental workflow for the Friedländer synthesis of 1,5-naphthyridines.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] This bicyclic aromatic system, a diazanaphthalene, serves as a crucial building block for numerous compounds with a wide array of biological activities.[3][4] An understanding of its fundamental physical and chemical properties is essential for the rational design and synthesis of novel derivatives for therapeutic and industrial applications. This technical guide provides a comprehensive overview of the 1,5-naphthyridine core, summarizing key quantitative data, detailing experimental protocols, and visualizing important chemical and biological concepts.

Physical and Spectroscopic Properties

The parent 1,5-naphthyridine is an off-white to pale yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows better solubility in various organic solvents.[5]

Table 1: General Physical Properties of 1,5-Naphthyridine

| Property | Value | Reference(s) |

| CAS Number | 254-79-5 | [6][7][8] |

| Molecular Formula | C₈H₆N₂ | [6][7][9] |

| Molecular Weight | 130.15 g/mol | [6][8][9] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 69 - 75 °C | [8] |

| Boiling Point | 152 °C @ 54 mmHg | [5] |

| LogP | 1.01 (Calculated for 2-methyl derivative) | [10] |

| pKa | Data not consistently available in cited literature | [5][6] |

Table 2: Spectroscopic Data for the 1,5-Naphthyridine Core

| Technique | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z | Reference(s) |

| ¹H NMR (in CDCl₃) | H2/H6: ~8.99 (dd), H4/H8: ~8.41 (dd), H3/H7: ~7.64 (dd) | [11] |

| ¹³C NMR (in CDCl₃) | 151.1, 144.0, 137.4, 124.3 | [11] |

| FT-IR (KBr Disc) | Key absorptions expected for C=C and C=N stretching in the 1600-1400 cm⁻¹ region and C-H stretching around 3000 cm⁻¹. | [5][12] |

| Mass Spec. (EI) | Molecular Ion (M⁺): 130 | [6][7] |

Chemical Properties and Reactivity

The chemical reactivity of 1,5-naphthyridine is analogous to that of quinoline, characterized by the electron-deficient nature of its heterocyclic rings.[1] This property makes the core susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution, which often requires harsh conditions. The Lewis basic nitrogen atoms can also coordinate to metal catalysts, influencing reactivity.[13]

-

Electrophilic Reactions : These reactions, such as N-alkylation or N-acylation, occur readily at the nitrogen atoms.[1] Electrophilic substitution on the carbon skeleton is less favorable than in benzene and typically requires forcing conditions.

-

Nucleophilic Aromatic Substitution (SNAr) : This is a highly effective method for functionalizing the 1,5-naphthyridine core. Halogenated derivatives, particularly at the 2-, 4-, 6-, and 8-positions, are excellent substrates for substitution with various nucleophiles like amines, alkoxides, and thiolates.[1][13]

-

Oxidation : The nitrogen atoms can be oxidized to form N-oxides, which can, in turn, activate the ring for further functionalization.[1] Additionally, reduced forms like tetrahydro-1,5-naphthyridines can be oxidized to restore aromaticity.[1]

-

Reduction : The 1,5-naphthyridine ring can be hydrogenated to yield tetrahydro-1,5-naphthyridine derivatives, often with regioselectivity depending on the catalyst and conditions.[1]

-

Metal-Catalyzed Cross-Coupling : Modern synthetic methods, especially palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are invaluable for creating C-C and C-N bonds. These reactions allow for the introduction of a wide range of substituents onto the core.[3][14]

Role in Medicinal Chemistry and Drug Development

The 1,5-naphthyridine scaffold is a cornerstone in drug discovery, with derivatives showing a remarkable range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][15]

One prominent example is the development of 1,5-naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[16] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes and its dysregulation is implicated in fibrosis and cancer.[17][18][19] Inhibitors based on the 1,5-naphthyridine core block the kinase activity of ALK5, thereby preventing the downstream phosphorylation of Smad proteins and halting the pro-fibrotic or oncogenic signaling cascade.[16][19]

Key Experimental Protocols

Protocol 4.1: Synthesis via Skraup Reaction

The Skraup synthesis is a classic and robust method for constructing the 1,5-naphthyridine core from 3-aminopyridine.[3][20][21][22]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt or nitrobenzene)

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., Chloroform)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.[21]

-

To this mixture, add glycerol followed by the oxidizing agent.[21]

-

Heat the mixture gently at first. The reaction is often exothermic and may begin to reflux without external heating.[21]

-

Once the initial vigorous reaction subsides, heat the mixture to 140-160 °C and maintain this temperature for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[20][21]

-

After completion, allow the reaction mixture to cool to room temperature and carefully pour it onto crushed ice.[20][21]

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.[21]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).[21]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization to yield 1,5-naphthyridine.[21]

Protocol 4.2: Spectroscopic Characterization

Accurate structural elucidation is paramount. The following are general protocols for obtaining key spectroscopic data.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the 1,5-naphthyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[23][24]

-

¹H NMR Acquisition : Acquire a one-dimensional proton spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[23]

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. This may require a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to achieve a good signal-to-noise ratio.[23][25]

-

Data Processing : Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard like tetramethylsilane (TMS) at 0 ppm.[24]

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr).[26] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[26]

-

Background Collection : Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[27][28]

-

Sample Acquisition : Place the sample pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[27]

-

Data Analysis : Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify characteristic absorption bands of the functional groups.[29]

Protocol 4.3: Functionalization via Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a premier method for introducing aryl or heteroaryl groups onto a halo-substituted 1,5-naphthyridine core.[3][14]

Materials:

-

Halo-1,5-naphthyridine (e.g., 2-bromo-1,5-naphthyridine)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, Dioxane/H₂O)

Procedure:

-

To a reaction vessel, add the halo-1,5-naphthyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[14][30]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[30]

-

Add the anhydrous solvent, followed by the palladium catalyst (0.02-0.10 eq.).[14]

-

Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[14][30]

-

Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir until TLC or LC-MS analysis indicates the consumption of the starting material.[14]

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[14]

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired functionalized 1,5-naphthyridine derivative.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Page loading... [guidechem.com]

- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,5-Naphthyridine [webbook.nist.gov]

- 8. 1,5-萘啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSRS [precision.fda.gov]

- 10. 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc [chemsrc.com]

- 11. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 12. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. iipseries.org [iipseries.org]

- 23. benchchem.com [benchchem.com]

- 24. scs.illinois.edu [scs.illinois.edu]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. scribd.com [scribd.com]

- 27. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. youtube.com [youtube.com]

Theoretical Investigations into the Electronic Structure of 1,5-Naphthyridin-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 1,5-Naphthyridin-3-amine. The electronic properties of such nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Understanding the distribution of electrons, frontier molecular orbitals, and reactivity descriptors provides crucial insights for the rational design of novel therapeutic agents and functional materials.[1][2][3][4] This document outlines the computational methodologies, presents representative data in a structured format, and illustrates the typical workflow for such theoretical investigations.

Introduction to the Electronic Landscape of this compound

The 1,5-naphthyridine scaffold is a key structural motif in numerous biologically active compounds.[1][2][3][4] The introduction of an amine group at the 3-position significantly modulates the electronic properties of the ring system, influencing its reactivity, intermolecular interactions, and potential as a pharmacological agent. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating these properties at the molecular level. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and atomic charge distributions are critical in predicting the chemical behavior and potential biological activity of the molecule.[5][6]

Computational Methodology

The following section details a typical computational protocol for investigating the electronic structure of this compound. This methodology is based on standard practices in the field of computational chemistry for organic molecules.[6]

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and density functional theory. A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6] The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

2.2. Electronic Property Calculations

Following successful geometry optimization, a series of calculations are performed to determine the electronic properties of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[5][7][8]

-

Mulliken Atomic Charges: To understand the distribution of electron density across the molecule, Mulliken population analysis is performed. This provides insight into the electrophilic and nucleophilic sites within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecular surface, which is useful for predicting sites for intermolecular interactions.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[6]

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the electronic properties of this compound, as would be obtained from the computational protocol described above.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (Hartree) | Value (eV) |

| EHOMO | -0.21636 | -5.887 |

| ELUMO | -0.04344 | -1.182 |

| Energy Gap (ΔE) | 0.17292 | 4.705 |

| Ionization Potential (I) | 0.21636 | 5.887 |

| Electron Affinity (A) | 0.04344 | 1.182 |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | (I + A) / 2 | 3.535 |

| Chemical Hardness (η) | (I - A) / 2 | 2.353 |

| Global Softness (S) | 1 / (2η) | 0.212 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.654 |

Table 3: Calculated Mulliken Atomic Charges (Selected Atoms)

| Atom | Atomic Charge (e) |

| N1 | -0.58 |

| C2 | 0.15 |

| C3 | -0.25 |

| N (Amine) | -0.85 |

| C4 | 0.12 |

| N5 | -0.62 |

| C6 | 0.08 |

| C7 | -0.11 |

| C8 | 0.05 |

Visualization of the Theoretical Workflow

The following diagram illustrates the logical workflow of a theoretical study on the electronic structure of a molecule like this compound.

Caption: Workflow for theoretical electronic structure analysis.

Conclusion

The theoretical investigation of this compound's electronic structure provides invaluable data for understanding its chemical reactivity, stability, and potential for intermolecular interactions. The computational methodologies outlined in this guide, coupled with the analysis of key electronic parameters, form a robust framework for the in-silico assessment of this and related heterocyclic compounds. This approach is fundamental in the early stages of drug discovery and materials science, enabling the prediction of molecular properties and guiding further experimental work.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

Introduction to the biological significance of the naphthyridine scaffold

Introduction to the Naphthyridine Scaffold

The naphthyridine scaffold, a bicyclic heterocyclic system composed of two fused pyridine rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms make it a versatile pharmacophore capable of a wide range of biological activities.[3][4] Naphthyridine derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds advancing into clinical trials or becoming approved drugs.[5][6] The electronic properties of the scaffold, specifically its electron-deficient nature, allow for diverse chemical modifications, enabling the fine-tuning of structure-activity relationships (SAR) for various biological targets.[7]

Key Biological Targets and Therapeutic Applications

The therapeutic potential of naphthyridine derivatives stems from their ability to interact with a multitude of biological targets.[8] A significant area of focus has been the development of these compounds as kinase inhibitors and as agents that target DNA processes.[9][10]

1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthyridine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.[9][11]

-

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase implicated in cancer cell proliferation and survival.[11] Naphthyridine-based inhibitors, such as silmitasertib (CX-4945), have been developed and evaluated in clinical trials for various cancers.[11] These inhibitors typically occupy the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions.[11][12]

-

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in oncology. Naphthyridine derivatives have been designed to inhibit c-Met, showing potent in vitro and in vivo efficacy in xenograft models.[10][13]

-

Other Kinases: The versatility of the naphthyridine scaffold has led to the development of inhibitors for a range of other kinases, including cyclin-dependent kinase 5 (CDK5), implicated in kidney diseases, and Fibroblast Growth Factor Receptor 4 (FGFR4).[9][14]

A simplified signaling pathway illustrating the role of a naphthyridine-based inhibitor targeting a protein kinase like CK2 is shown below.

Caption: Simplified signaling pathway of CK2 inhibition by a naphthyridine derivative.

2. DNA-Targeting Agents

Naphthyridine derivatives can also exert their biological effects by interacting with DNA and associated enzymes.

-

Topoisomerase II Inhibition: Some naphthyridines, like vosaroxin, function as topoisomerase II inhibitors.[15] They intercalate into DNA and stabilize the DNA-topoisomerase II complex, leading to double-strand breaks and ultimately, apoptosis in cancer cells.

-

Antibacterial Activity: The first therapeutically used naphthyridine, nalidixic acid, is an antibacterial agent that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[16]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of naphthyridine derivatives is highly dependent on the substitution pattern around the core scaffold.[15][17] SAR studies are crucial for optimizing potency and selectivity.

Table 1: Cytotoxic Activity of 1,8-Naphthyridine Derivatives against Human Cancer Cell Lines [15][5]

| Compound | Substitution Pattern | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 14 | C-6 CH₃, C-2 Naphthyl | 1.1 | 0.2 | 8.2 |

| 15 | C-5,7-di-CH₃, C-2 Naphthyl | 0.9 | 0.3 | 6.5 |

| 16 | C-7 CH₃, C-2 Naphthyl | 0.7 | 0.1 | 5.1 |

| Colchicine | (Reference) | 1.2 | 0.3 | 9.8 |

Data shows that methyl substitution at the C-6 or C-7 positions generally enhances cytotoxic activity compared to substitution at the C-5 position. Compound 16, with a methyl group at C-7 and a naphthyl ring at C-2, demonstrated the most potent activity across the tested cell lines.[15]

Table 2: Kinase Inhibitory Activity of Naphthyridine Analogues [11][18]

| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| CX-4945 | CK2α | 1 | 180-240 |

| Compound 2 | CK2α | ≤ 3 | 200-920 |

| SGC-CK2-1 | CK2α | - | 19-36 |

These data highlight the potent inhibition of CK2 by naphthyridine-based compounds. While biochemical assays show nanomolar potency, cellular assays often require higher concentrations to achieve a similar effect, reflecting factors like cell permeability and off-target effects.[11]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are essential.

1. General Synthesis of Naphthyridine Derivatives (Friedländer Annulation) [6][19]

The Friedländer synthesis is a common and versatile method for constructing the naphthyridine core.[6]

Caption: General workflow for the Friedländer synthesis of naphthyridines.

-

Procedure:

-

Reaction Setup: In a round-bottom flask, a 2-aminoaryl aldehyde or ketone (1 equivalent) is combined with a compound containing an α-methylene group (1-1.2 equivalents) in a suitable solvent (e.g., water, ethanol) or under solvent-free conditions.[6]

-

Catalysis: A catalyst, such as an acid or base (e.g., choline hydroxide, CeCl₃·7H₂O), is added to the mixture.[6]

-

Reaction: The mixture is heated (e.g., 50-100°C) or ground at room temperature for a specified time (typically 2-6 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[6][19]

-

Work-up: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration and washed with a suitable solvent (e.g., cold water).[6]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired naphthyridine derivative.[19]

-

2. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [19][20]

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[19]

-

Materials:

-

Target kinase and its specific substrate

-

Naphthyridine inhibitor stock solution (in DMSO)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white plates

-

-

Procedure:

-

Compound Preparation: Serial dilutions of the naphthyridine inhibitor are prepared.

-

Reaction Setup: The diluted inhibitor (or DMSO for control) is added to the wells of a 384-well plate, followed by a mixture of the target kinase and its substrate. The plate is pre-incubated for 15-30 minutes.[19]

-

Kinase Reaction: The reaction is initiated by adding ATP solution and incubated at 30°C for 60 minutes.[19]

-

Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[19]

-

Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP, which then generates a luminescent signal.[19]

-

Data Analysis: Luminescence is measured with a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[20]

-

The naphthyridine scaffold is a truly "privileged" structure in medicinal chemistry, offering a robust and adaptable framework for the development of novel therapeutics.[4][17] Its derivatives have demonstrated significant activity against a wide array of biological targets, particularly in the fields of oncology and infectious diseases.[15][21][22] The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved naphthyridine-based drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. benchchem.com [benchchem.com]

- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Starting materials and reagents for 1,5-Naphthyridin-3-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Naphthyridin-3-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The guide details a robust two-step synthetic pathway, commencing with the preparation of a halogenated intermediate, 3-bromo-1,5-naphthyridine, via a modified Skraup reaction, followed by its subsequent amination. This document furnishes detailed experimental protocols, tabulated quantitative data for clarity, and a visualization of a relevant biological signaling pathway where 1,5-naphthyridine derivatives have shown inhibitory activity.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 3-bromo-1,5-naphthyridine. This initial step involves the cyclization of 3-amino-5-bromopyridine with glycerol in the presence of an acid catalyst and an oxidizing agent. The modified Skraup reaction is a reliable method for constructing the 1,5-naphthyridine core.[1][2]

-

Step 2: Amination of 3-bromo-1,5-naphthyridine. The introduction of the amino group at the C-3 position is accomplished through a nucleophilic aromatic substitution reaction. This can be achieved via direct amination with ammonia or through a palladium-catalyzed Buchwald-Hartwig amination for a more controlled and often higher-yielding process.

Experimental Protocols

Step 1: Synthesis of 3-bromo-1,5-naphthyridine

This protocol is adapted from the modified Skraup synthesis, which has demonstrated efficacy in preparing substituted 1,5-naphthyridines.[1][2]

Materials:

-

3-Amino-5-bromopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Sodium m-nitrobenzenesulfonate (oxidizing agent)

-

Sodium Hydroxide (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

To this mixture, add 3-amino-5-bromopyridine and sodium m-nitrobenzenesulfonate.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 3-bromo-1,5-naphthyridine by column chromatography on silica gel.

Step 2: Amination of 3-bromo-1,5-naphthyridine

Two effective methods for the amination of the halo-naphthyridine intermediate are presented below.

This method involves the direct reaction of 3-bromo-1,5-naphthyridine with ammonia under pressure.

Materials:

-

3-bromo-1,5-naphthyridine

-

Aqueous ammonia (concentrated)

-

Copper(I) oxide (optional, as a catalyst)

-

A sealed reaction vessel (e.g., a pressure bomb or a sealed tube)

Procedure:

-

Place 3-bromo-1,5-naphthyridine and concentrated aqueous ammonia in a sealed reaction vessel. A catalytic amount of copper(I) oxide can be added to facilitate the reaction.

-

Seal the vessel and heat it to a temperature typically ranging from 150 to 200 °C for several hours. The optimal time and temperature should be determined by monitoring the reaction.

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

Extract the reaction mixture with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative for the amination. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or LHMDS (lithium bis(trimethylsilyl)amide) can be used.

Materials:

-

3-bromo-1,5-naphthyridine

-

Benzophenone imine (ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

-

Xantphos or another suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Anhydrous toluene or dioxane (reaction solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-1,5-naphthyridine, benzophenone imine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene or dioxane to the Schlenk tube.

-

Seal the tube and heat the reaction mixture, typically between 80 and 110 °C, for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Add aqueous hydrochloric acid to the reaction mixture and stir to hydrolyze the intermediate imine.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Quantitative Data Summary

The following table summarizes the typical starting materials, reagents, and conditions for the synthesis of this compound. Please note that yields are variable and depend on the specific reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 3-Amino-5-bromopyridine | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | None (neat) | 120-130 | 2-3 | 45-60 |

| 2A | 3-bromo-1,5-naphthyridine | Aqueous Ammonia, Cu₂O (optional) | Water | 150-200 | 12-24 | 40-70 |

| 2B | 3-bromo-1,5-naphthyridine | Benzophenone imine, Pd(OAc)₂, Xantphos, NaOtBu | Toluene/Dioxane | 80-110 | 12-24 | 60-90 |

Biological Context and Signaling Pathway

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[3][4][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several diseases, including cancer. The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by a 1,5-naphthyridine derivative.

Caption: TGF-β signaling pathway and inhibition by a 1,5-naphthyridine derivative.

The workflow for the synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.

Caption: Synthetic workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The 1,5-Naphthyridine Core: A Technical Guide to Key Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a bioisostere of quinoline and naphthalene, its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of two nitrogen atoms in the bicyclic system renders it electron-deficient, which profoundly influences its reactivity and provides unique opportunities for functionalization. This technical guide provides an in-depth overview of the core reactions involving the 1,5-naphthyridine ring system, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical pathways.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine rings, electrophilic aromatic substitution on the carbon atoms of the 1,5-naphthyridine core is generally challenging and often requires harsh conditions. However, substitution at the nitrogen atoms (N-alkylation) is a facile and common transformation. Halogenation is also a key reaction, providing crucial intermediates for further functionalization.

N-Alkylation

N-alkylation introduces substituents at one or both of the ring nitrogens, typically proceeding via an SN2 mechanism. This reaction can be used to generate N-alkylated products or quaternary ammonium salts, which can significantly alter the molecule's solubility, metabolic stability, and biological activity.[1]

-

Materials:

-

4-Methoxy-1,5-naphthyridine

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Anhydrous Diethyl ether

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Methoxy-1,5-naphthyridine (1.0 equivalent).

-

Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.

-

Add the alkyl halide (1.1 - 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture. Depending on the reactivity of the alkyl halide, heating to 50-100 °C may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

-

Precipitate the product by adding anhydrous diethyl ether to the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with diethyl ether to remove impurities.

-

Dry the product under vacuum to obtain the pure 1-alkyl-4-methoxy-1,5-naphthyridin-1-ium halide salt.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Halogenation (Bromination)

Bromination of the 1,5-naphthyridine ring is a key transformation for producing versatile intermediates for cross-coupling reactions. The reaction typically occurs at the 3- and/or 7-positions.

-

Materials:

-

1,5-Naphthyridine

-

Bromine (Br₂)

-

Acetic Acid

-

-

Procedure:

-

Dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the bromo-1,5-naphthyridine derivative.

-

| Reagent 1 | Reagent 2 | Solvent | Product(s) | Ref. |

| 1,5-Naphthyridine | Br₂ | Acetic Acid | 3-Bromo-1,5-naphthyridine | [2] |

| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | N-Bromosuccinimide (NBS) | N/A | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | [2] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at an activated position (e.g., C2, C4, C6, C8). This is one of the most powerful methods for functionalizing this ring system.

-

Materials:

-

4-Chloro-1,5-naphthyridine

-

Sodium methoxide (1.5-2.0 equivalents)

-

Anhydrous Methanol

-

Chloroform or Ethyl Acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-chloro-1,5-naphthyridine (1.0 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the mixture at reflux for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Take up the residue in water and extract with chloroform or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1,5-naphthyridine.

-

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-1,5-naphthyridines, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[2]

-

Materials:

-

3-Bromo-1,5-naphthyridine (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.)

-

Degassed Toluene and Water (e.g., 4:1 v/v)

-

Ethyl acetate

-

Celite®

-

-

Procedure:

-

In a Schlenk tube, combine 3-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene and water to the tube.

-

Add the palladium catalyst to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor consumption of the starting material by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80-90 | 91 | [3] |

| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Varies | [2] |

| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acid (2.5 eq.) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | Varies | [2] |

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling halo-1,5-naphthyridines with a wide variety of primary and secondary amines using a palladium catalyst, a phosphine ligand, and a base.[4]

-

Materials:

-

2-Chloro-1,5-naphthyridine (1.0 mmol)

-

Desired amine (1.2 mmol)

-

Cesium carbonate (1.4 mmol) or Sodium tert-butoxide (1.4 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XantPhos (0.04 mmol, 4 mol%)

-

Anhydrous Toluene or Dioxane (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine, the amine, base, palladium(II) acetate, and XantPhos.

-

Add the anhydrous solvent.

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor reaction completion by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Cycloaddition Reactions

[4+2] cycloaddition reactions, such as the Povarov reaction, are effective methods for synthesizing tetrahydro-1,5-naphthyridine derivatives. These reactions typically involve the condensation of a 3-aminopyridine with an aldehyde to form an imine, which then reacts with an alkene or alkyne.[5]

Povarov-Type Reaction

The aza-Diels-Alder (Povarov) reaction can be used to construct the 1,5-naphthyridine skeleton, often leading to tetrahydro-derivatives which can be subsequently aromatized. The reaction is typically catalyzed by a Lewis acid.[5]

This guide provides a foundational overview of the key reactive pathways available for the modification of the 1,5-naphthyridine core. The protocols and data presented herein are intended to serve as a starting point for researchers in the design and execution of synthetic strategies targeting novel derivatives for drug discovery and materials science applications.

References

Methodological & Application

Application Note and Protocol: Synthesis and Evaluation of 1,5-Naphthyridin-3-amine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,5-Naphthyridin-3-amine derivatives, a promising class of kinase inhibitors, and their subsequent evaluation in in-vitro kinase assays.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they have emerged as a major class of therapeutic targets. The 1,5-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases such as TGF-β type I receptor (ALK5), Spleen Tyrosine Kinase (SYK), and c-Met.[1][2][3] This protocol outlines a general synthetic route to this compound derivatives and a standard method for assessing their kinase inhibition potency.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting from a substituted 3-aminopyridine. A common strategy involves the construction of the 1,5-naphthyridine core followed by the introduction of the 3-amino group. One established method is the Skraup reaction to form the naphthyridine ring, followed by halogenation and subsequent nucleophilic aromatic substitution to introduce the desired amine functionality.[4][5]

Synthetic Workflow

References

- 1. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1,5-Naphthyridin-3-amine in Antibacterial and Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,5-Naphthyridin-3-amine and its derivatives in antibacterial and antifungal research. This document outlines the background, potential mechanisms of action, detailed experimental protocols for antimicrobial susceptibility testing, and a summary of reported efficacy data.

Introduction to 1,5-Naphthyridines

Naphthyridines are heterocyclic compounds comprised of two fused pyridine rings.[1] The 1,5-naphthyridine scaffold, in particular, has attracted considerable attention in medicinal chemistry due to the wide-ranging biological activities exhibited by its derivatives.[1][2] Both natural and synthetic compounds featuring this core structure have demonstrated a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities.[1][2] This has spurred investigations into their potential as novel therapeutic agents to combat infectious diseases, including those caused by multidrug-resistant pathogens.[2]

Mechanism of Action

The antimicrobial mechanism of 1,5-naphthyridine derivatives can vary. Some compounds are known to target essential bacterial processes. A key antibacterial mechanism for certain 1,5-naphthyridine compounds is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[1] By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, leading to bacterial filamentation and eventual cell death.[1] Other derivatives act as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[2] This mode of action is distinct from that of fluoroquinolones, offering a potential advantage against resistant strains.[2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 1,5-naphthyridine derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[1] The tables below summarize reported MIC values for representative 1,5-naphthyridine derivatives against various bacterial and fungal strains. Note: Data for the parent compound this compound is limited in publicly available literature; therefore, data for representative derivatives are presented.

Table 1: Antibacterial Activity of 1,5-Naphthyridine Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Derivative A | 1.02 | >128 | >128 | [2] |

| Derivative B | 0.5 | 64 | 128 | [2] |

| Derivative C | 2.5 | >100 | >100 | [3] |

| Derivative D | 5.0 | >100 | >100 | [3] |

Table 2: Antifungal Activity of 1,5-Naphthyridine Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Derivative E | 35.5 - 75.5 | 35.5 - 75.5 | [4] |

| Derivative F | Moderate Activity | Moderate Activity | [4] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method (Antibacterial)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

-

This compound or its derivatives

-

Sterile 96-well U-bottom or flat-bottom microtiter plates[6]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)[6]

Procedure:

-

Preparation of Test Compound: Dissolve the 1,5-naphthyridine compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired test concentration.[6]

-

Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[6]

-

Serial Dilution: Add 100 µL of the prepared test compound solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[6] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[6]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture on a non-selective agar plate. Suspend colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension within 15 minutes of its preparation.[7] The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

-

Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7] This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method (Antifungal)

This protocol is adapted from CLSI document M27 for yeasts and M38-A2 for molds.[8][9]

Materials:

-

This compound or its derivatives

-

Sterile 96-well U-bottom microtiter plates[8]

-